REACTION_CXSMILES
|
[ClH:1].[Cl:2][C:3]1[C:12]([Cl:13])=[C:11]2[C:6]([CH2:7][CH2:8][NH:9][CH2:10]2)=[CH:5][CH:4]=1.C=O.C(=O)([O-])[O-].[Na+].[Na+]>O>[ClH:2].[ClH:1].[Cl:2][C:3]1[C:12]([Cl:13])=[C:11]2[C:6]([CH2:7][CH2:8][NH:9][CH2:10]2)=[CH:5][CH:4]=1 |f:0.1,3.4.5,7.8.9|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C2CCNCC2=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was removed by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 50 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of methylene chloride, dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was treated with 25 ml
|
Type
|
CUSTOM
|
Details
|
to stand in the cold overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.ClC1=CC=C2CCNCC2=C1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |